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Compound of Interest

Compound Name: Tetragastrin

Cat. No.: B1682758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of tetragastrin with

the two main cholecystokinin (CCK) receptor subtypes: CCK1 and CCK2. Tetragastrin, the C-

terminal tetrapeptide of gastrin (Trp-Met-Asp-Phe-NH2), is a biologically active peptide that

plays a significant role in gastrointestinal physiology and neuroscience. Understanding its

interaction with CCK receptors is crucial for research into various physiological processes and

for the development of targeted therapeutics.

Comparative Analysis of Tetragastrin's Receptor
Activity
The following table summarizes the binding affinity and functional potency of tetragastrin at

CCK1 and CCK2 receptors based on available experimental data.
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Parameter
CCK1 Receptor
(CCK-A)

CCK2 Receptor
(CCK-B/Gastrin)

Selectivity

Binding Affinity

Relative Affinity Low High
Preferentially binds to

CCK2

(Qualitative

Description)

Tetragastrin (CCK-4)

exhibits a 1,000 to

10,000-fold lower

affinity compared to

the endogenous

ligand, sulfated

cholecystokinin-8

(CCK-8)[1].

Tetragastrin (CCK-4)

displays only an

approximately 10-fold

lower affinity

compared to CCK-

8[1].

Functional Potency

Agonist Activity Weak Agonist Potent Agonist
Functionally selective

for CCK2

(Qualitative

Description)

Tetragastrin is a

significantly less

potent agonist at the

CCK1 receptor

compared to its

activity at the CCK2

receptor.

Tetragastrin acts as a

full agonist,

stimulating

downstream signaling

pathways upon

binding.

Signaling Pathways
Activation of both CCK1 and CCK2 receptors by an agonist like tetragastrin primarily initiates

Gq protein-coupled signaling, leading to the activation of phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates protein kinase C (PKC).
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CCK1 Receptor Signaling

CCK2 Receptor Signaling

Tetragastrin (Low Affinity) CCK1 Receptor Gqactivates Phospholipase C (PLC)activates PIP2hydrolyzes
IP3

DAG

Intracellular Ca²⁺ Releasetriggers

Protein Kinase C (PKC) Activationactivates

Tetragastrin (High Affinity) CCK2 Receptor Gqactivates Phospholipase C (PLC)activates PIP2hydrolyzes
IP3

DAG

Intracellular Ca²⁺ Releasetriggers

Protein Kinase C (PKC) Activationactivates

Click to download full resolution via product page

Caption: CCK Receptor Signaling Pathways

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and

further investigation.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., tetragastrin)

by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

Cell membranes prepared from cells expressing human CCK1 or CCK2 receptors.

Radioligand (e.g., [125I]CCK-8).

Unlabeled tetragastrin.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

In a 96-well plate, add increasing concentrations of unlabeled tetragastrin.

Add a fixed concentration of the radioligand to each well.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine non-specific binding in the presence of a high concentration of an unlabeled

standard ligand.

Calculate the specific binding and plot the data to determine the IC50 value of tetragastrin.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate an increase in

intracellular calcium concentration, a downstream effect of CCK receptor activation.

Materials:
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Cells stably expressing human CCK1 or CCK2 receptors.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

Tetragastrin.

A fluorescence plate reader capable of kinetic reading.

Procedure:

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

protocol.

Wash the cells with assay buffer to remove excess dye.

Prepare serial dilutions of tetragastrin.

Use a fluorescence plate reader to measure the baseline fluorescence.

Add the different concentrations of tetragastrin to the wells and immediately begin kinetic

fluorescence measurement.

Record the fluorescence intensity over time to capture the peak response.

Calculate the increase in fluorescence over baseline for each concentration.

Plot the dose-response curve to determine the EC50 value of tetragastrin.
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Typical Experimental Workflow for Receptor Affinity

Prepare cell membranes
expressing CCK1 or CCK2 receptors

Incubate membranes with radioligand
and varying concentrations of Tetragastrin

Separate bound from free radioligand
via filtration

Quantify bound radioactivity

Data Analysis:
Plot competition curve and calculate IC50/Ki

Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow

Summary of Cross-Reactivity
The experimental evidence strongly indicates that tetragastrin exhibits significant cross-

reactivity with CCK receptors, but with a clear preference for the CCK2 subtype. Its high affinity

and potent agonist activity at the CCK2 receptor, which is also the gastrin receptor, are

consistent with its physiological roles in regulating gastric acid secretion. Conversely, its

substantially lower affinity and weaker agonist activity at the CCK1 receptor suggest that at

physiological concentrations, its effects are primarily mediated through the CCK2 receptor. This

selectivity is a critical consideration for researchers designing experiments to probe the function

of these receptors and for the development of receptor-specific therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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